molecular formula C5H8S2 B15123434 Bicyclo[1.1.1]pentane-1,3-dithiol

Bicyclo[1.1.1]pentane-1,3-dithiol

Cat. No.: B15123434
M. Wt: 132.3 g/mol
InChI Key: GPRLRVZKXDUXMD-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dithiol is a unique and highly strained bicyclic compound characterized by its three-dimensional structure. This compound has garnered significant interest in the field of organic chemistry due to its potential applications as a bioisostere for various functional groups, such as phenyl rings, tert-butyl groups, and alkynes. The presence of two thiol groups at the 1 and 3 positions further enhances its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol typically involves the use of [1.1.1]propellane as a key precursor. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce thiol groups at the 1 and 3 positions.

Another approach involves the reaction of alkyl iodides with propellane under light irradiation, which provides bicyclo[1.1.1]pentane iodides . Subsequent functionalization steps can introduce thiol groups to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is being explored, particularly the light-enabled synthesis of bicyclo[1.1.1]pentane halides, which can be performed in flow reactors to achieve gram and kilogram quantities .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-dithiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding dithiol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions to form thioethers and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol groups.

    Thioethers: Formed through nucleophilic substitution reactions.

    Dithiols: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1,3-dithiol is primarily based on its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and alkynes in various molecules. This substitution can alter the physicochemical properties of the parent molecule, such as solubility, permeability, and metabolic stability . The thiol groups can also participate in redox reactions, forming disulfides and other derivatives that can interact with biological targets.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1,3-dithiol is unique due to its highly strained bicyclic structure and the presence of two thiol groups. Similar compounds include:

These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their reactivity and applications.

Properties

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dithiol

InChI

InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2

InChI Key

GPRLRVZKXDUXMD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)S)S

Origin of Product

United States

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